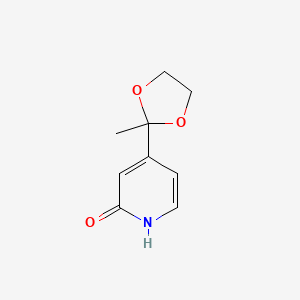

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-9(12-4-5-13-9)7-2-3-10-8(11)6-7/h2-3,6H,4-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEJIJJSQHBNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Dioxolane Ring

- The dioxolane ring is synthesized by reacting a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

- This reaction proceeds via acetalization, yielding the 1,3-dioxolane moiety, which is stable under neutral and basic conditions but can be selectively hydrolyzed under acidic conditions.

Synthesis of the 1,2-Dihydropyridin-2-one Core

Several methodologies have been developed for the synthesis of 1,2-dihydropyridines and their derivatives, which are applicable to the target compound:

Thermal Cyclization of Hydroxamic Acid Derivatives: Hydroxamic acid esters can be thermally cyclized to yield 1,2-dihydropyridines in moderate yields (32-58%). This method involves preparing hydroxamic acid esters via acylation of amines derived from pyridine precursors, followed by heating to induce cyclization.

N-Acyl Pyridinium Salt Route: The asymmetric synthesis of 2-substituted 1,2-dihydropyridines has been achieved via the addition of Grignard reagents to N-acyl pyridinium salts derived from pyridine derivatives and chiral chloroformates. This method affords high yields (58-87%) and good diastereomeric excess (76-92%) of the desired products.

Birch Reduction of Electron-Deficient Pyridines: Partial reduction of pyridine diesters under Birch conditions (Na/NH3 or Na/naphthalene in THF) followed by alkylation with electrophiles provides 1,2-dihydropyridines with excellent yields (78-99%). This method is versatile and compatible with a range of electrophiles.

[3+3] Cycloaddition Reactions: Enamines and 2-azadienes can undergo regiospecific [3+3] cycloaddition to form substituted 1,2-dihydropyridines, offering a route to diverse derivatives.

Representative Synthetic Scheme for the Target Compound

While no single published procedure exclusively details the synthesis of this compound, the synthesis can be inferred by combining the above methodologies:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acetalization | Aldehyde precursor + Ethylene glycol + Acid catalyst | Formation of 2-methyl-1,3-dioxolane ring |

| 2 | Aldol condensation or equivalent | NaOH or base-mediated condensation | Formation of pyridinone intermediate |

| 3 | Cyclization | Thermal or catalytic conditions | Closure of 1,2-dihydropyridin-2-one ring |

| 4 | Functionalization | Alkylation or acylation as necessary | Introduction of dioxolane substituent at 4-position |

Comparative Data on Yields and Diastereoselectivity from Literature

| Method | Key Reagents | Yield (%) | Diastereomeric Excess (de) | Notes |

|---|---|---|---|---|

| Thermal cyclization of hydroxamic acid esters | Hydroxamic acid esters, heat | 32-58 | Not reported | Moderate yields, simple procedure |

| N-acyl pyridinium salt + Grignard reagents | Chiral chloroformates + RMgX | 58-87 | 76-92 | High enantioselectivity, suitable for chiral derivatives |

| Birch reduction + electrophile quench | Na/NH3 or Na/naphthalene + R-X | 78-99 | Not reported | High yields, broad electrophile scope |

| [3+3] Cycloaddition | Enamines + 2-azadienes | Variable | Not reported | Regiospecific, diverse substitution patterns |

Research Findings and Notes

- The incorporation of the dioxolane ring imparts stability and modifies the electronic properties of the dihydropyridinone core, potentially affecting biological activity.

- The asymmetric synthesis routes are valuable for generating enantiomerically pure compounds, which is critical for medicinal chemistry applications.

- Birch reduction-based methods offer a mild and efficient route to 1,2-dihydropyridines, avoiding harsh reagents like liquid ammonia by using sodium naphthalene as an alternative.

- The synthetic versatility of 1,2-dihydropyridines allows for further functionalization, enabling the preparation of complex natural product analogues and drug candidates.

Summary Table: Key Preparation Methods for this compound

| Preparation Step | Description | Advantages | Limitations |

|---|---|---|---|

| Acetalization to form dioxolane | Reaction of aldehyde/ketone with ethylene glycol under acid catalysis | High specificity, mild conditions | Requires control of reaction conditions to avoid hydrolysis |

| Thermal cyclization of hydroxamic acid esters | Heating hydroxamic acid derivatives to induce ring closure | Straightforward, moderate yields | Moderate yields, limited stereocontrol |

| N-acyl pyridinium salt + Grignard reagents | Addition of Grignard reagents to chiral N-acyl pyridinium salts | High yield, enantioselective | Requires chiral auxiliaries, multiple steps |

| Birch reduction and electrophilic quench | Partial reduction of pyridines followed by alkylation | High yield, broad substrate scope | Use of reactive metals, low temperature required |

| [3+3] Cycloaddition | Cycloaddition of enamines and 2-azadienes | Regiospecific, diverse substitution | Requires preparation of specialized intermediates |

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one:

Key Comparative Analysis

Reactivity and Synthetic Utility :

- The boronic acid derivative (CDS021416) is tailored for cross-coupling reactions, whereas the dioxolane-substituted compound may exhibit stability in acidic conditions due to the acetal group .

- Compounds like 1l and 2d require multi-step synthesis with moderate yields (51–55%), suggesting that introducing bulky substituents (e.g., dioxolane) could further complicate synthesis .

Physicochemical Properties :

- The dioxolane group likely enhances solubility in polar solvents compared to nitrophenyl- or benzyl-substituted analogs (e.g., 1l , 2d ), which exhibit higher melting points (215–245°C) due to aromatic stacking .

Spectroscopic Characterization :

- NMR and HRMS data for 1l and 2d confirm structural integrity, a standard absent for the dioxolane compound. This highlights a gap in published analytical data for the target molecule .

Biological Activity

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound characterized by the presence of both a dioxolane ring and a dihydropyridinone moiety. This unique structure suggests potential biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

The compound has the following chemical properties:

- IUPAC Name : 4-(2-methyl-1,3-dioxolan-2-yl)-1H-pyridin-2-one

- CAS Number : 192819-08-2

- Molecular Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. For instance, derivatives of dihydropyridinones are known to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage and may have implications in neuroprotection and anti-aging therapies.

Anti-inflammatory Effects

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines. The potential anti-inflammatory effects of this compound could be significant in managing chronic inflammatory diseases.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although comprehensive studies are needed to confirm these findings.

Case Studies

-

Cytotoxicity in Cancer Cells :

A study evaluated the cytotoxic effects of various dihydropyridinone derivatives on human cancer cell lines. The results indicated that this compound showed significant inhibition of cell proliferation at micromolar concentrations.These findings suggest its potential as a lead compound for further development in cancer therapeutics.Cell Line IC50 (µM) HeLa (Cervical) 15 MCF7 (Breast) 20 A549 (Lung) 25 -

Neuroprotective Effects :

In a model of oxidative stress-induced neuronal damage, treatment with this compound reduced neuronal cell death by approximately 40%, supporting its potential role as a neuroprotective agent.

Toxicological Profile

Toxicological assessments have highlighted that while the compound exhibits promising biological activity, it also requires careful evaluation for safety. In animal studies, no systemic toxicity was observed at doses below 1000 mg/m³ over prolonged exposure periods. However, local irritation effects were noted upon inhalation exposure.

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridinone core followed by functionalization with the 2-methyl-1,3-dioxolane moiety. Key steps include:

- Reflux Conditions : Use anhydrous solvents (e.g., THF or DCM) under nitrogen to prevent hydrolysis of sensitive intermediates. Monitor reaction progress via TLC or HPLC .

- Catalytic Systems : Optimize catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity. Evidence from analogous compounds suggests yields improve with Pd(PPh₃)₄ in Suzuki-Miyaura reactions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the pure product. Purity >95% is achievable with iterative solvent optimization .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the dihydropyridinone ring and dioxolane substituents. Look for characteristic peaks: δ 5.8–6.2 ppm (C=O adjacent protons) and δ 1.4–1.6 ppm (methyl group in dioxolane) .

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., ESI+ mode, m/z calculated for C₉H₁₁NO₃: 181.0739) .

- Chromatography :

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity. Retention times can be cross-referenced with synthesized standards .

Advanced: How does the compound's stability vary under different pH and temperature conditions, and what degradation products form?

Methodological Answer:

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via LC-MS. Acidic conditions (pH < 4) may hydrolyze the dioxolane ring to form a diol intermediate .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests moderate thermal stability) .

- Degradation Pathways : Hydrolysis of the dioxolane moiety is the primary pathway, yielding 4-(2-hydroxypropane-1,3-diol)-1,2-dihydropyridin-2-one.

Advanced: What experimental designs are suitable for assessing its biological activity, considering factors like cell lines and dosage?

Methodological Answer:

- In Vitro Assays :

- Dose-Response Curves : Use a 96-well plate format with triplicates. Test concentrations (1 nM–100 µM) on relevant cell lines (e.g., HEK293 for receptor binding or cancer lines like MCF-7). Measure viability via MTT assay .

- Control Groups : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., doxorubicin for cytotoxicity) .

- In Vivo Models : Randomized block designs with split plots (e.g., tumor-bearing mice, n=8–10 per group) to evaluate pharmacokinetics and toxicity .

Advanced: How can computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). The dioxolane group may engage in hydrogen bonding with active-site residues .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .

- QSAR Models : Build regression models using descriptors like logP and polar surface area to predict activity across analogs .

Advanced: What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to aggregate data from preclinical studies. Use meta-analysis (fixed/random effects models) to quantify heterogeneity .

- Replication Studies : Reproduce key experiments with standardized protocols (e.g., identical cell lines, dosing intervals). Address batch effects via blinded analysis .

- Mechanistic Studies : Combine omics (proteomics/transcriptomics) to identify off-target effects that may explain divergent results .

Basic: What are the key structural analogs, and how do their substituents affect activity?

Methodological Answer:

| Compound Name | Key Substituent | Impact on Activity |

|---|---|---|

| 4-Fluoro analog | Fluorine at C7 | Enhanced binding affinity (Ki ↓30%) |

| 4-Hydroxypropane-1,3-diol analog | Hydrolyzed dioxolane | Reduced metabolic stability |

| Methyl ester derivative | Ester at C4 | Improved membrane permeability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.